(+)-Orobanchyl acetate
Overview
Description
(+)-Orobanchyl acetate is a naturally occurring compound found in certain parasitic plants. It is a type of strigolactone, which are plant hormones that play a crucial role in the regulation of plant growth and development. Strigolactones are also known for their role in the interaction between plants and symbiotic fungi, as well as in the germination of parasitic plant seeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Orobanchyl acetate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the strigolactone core through a series of organic reactions, such as aldol condensation and cyclization.
Functional group modifications: The core structure is then modified to introduce the necessary functional groups, including the acetate group.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-Orobanchyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(+)-Orobanchyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of strigolactones.
Biology: It is used to investigate the role of strigolactones in plant growth and development, as well as in plant-microbe interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of strigolactones, including their anti-cancer and anti-inflammatory properties.
Industry: this compound is used in the development of agricultural products, such as herbicides and growth regulators.
Mechanism of Action
The mechanism of action of (+)-Orobanchyl acetate involves its interaction with specific molecular targets and pathways in plants. It binds to strigolactone receptors, triggering a signaling cascade that regulates various physiological processes. This includes the inhibition of shoot branching, promotion of root growth, and stimulation of symbiotic interactions with fungi.
Comparison with Similar Compounds
(+)-Orobanchyl acetate is similar to other strigolactones, such as:
(+)-Strigol: Another naturally occurring strigolactone with similar biological activities.
(+)-Sorgolactone: A strigolactone found in sorghum plants.
(+)-Alectrol: A strigolactone found in certain legumes.
Compared to these compounds, this compound has unique structural features that may influence its biological activity and stability. Its specific acetate group may also confer distinct reactivity and solubility properties.
Properties
IUPAC Name |
[(3E,3aS,4S,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRIUVHQJRZTMZ-CQMYTRALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3[C@@H](C4=C([C@H]3OC(=O)C)CCCC4(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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